5-cyclopropyl-N-(oxan-2-ylmethyl)-N-propylpyrrolidine-2-carboxamide
Description
5-cyclopropyl-N-(oxan-2-ylmethyl)-N-propylpyrrolidine-2-carboxamide is a synthetic organic compound characterized by a complex structure that includes a cyclopropyl group, an oxan-2-ylmethyl group, and a pyrrolidine-2-carboxamide core
Properties
IUPAC Name |
5-cyclopropyl-N-(oxan-2-ylmethyl)-N-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-2-10-19(12-14-5-3-4-11-21-14)17(20)16-9-8-15(18-16)13-6-7-13/h13-16,18H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKCFDQWAKWHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CCCCO1)C(=O)C2CCC(N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(oxan-2-ylmethyl)-N-propylpyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Core: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a carbonyl compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.
Attachment of the Oxan-2-ylmethyl Group: This step involves the reaction of the pyrrolidine derivative with an oxan-2-ylmethyl halide under basic conditions to form the desired ether linkage.
N-Propylation: The final step involves the alkylation of the nitrogen atom with a propyl halide, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the nitrogen atom.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the oxan-2-ylmethyl group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an N-oxide, while reduction could produce an alcohol or an amine.
Scientific Research Applications
Chemistry
In chemistry, 5-cyclopropyl-N-(oxan-2-ylmethyl)-N-propylpyrrolidine-2-carboxamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with enzymes or receptors, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry
Industrially, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(oxan-2-ylmethyl)-N-propylpyrrolidine-2-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclopropyl-N-(oxan-2-ylmethyl)-N-butylpyrrolidine-2-carboxamide
- 5-cyclopropyl-N-(oxan-2-ylmethyl)-N-ethylpyrrolidine-2-carboxamide
- 5-cyclopropyl-N-(oxan-2-ylmethyl)-N-methylpyrrolidine-2-carboxamide
Uniqueness
Compared to these similar compounds, 5-cyclopropyl-N-(oxan-2-ylmethyl)-N-propylpyrrolidine-2-carboxamide may exhibit unique properties due to the specific length and branching of the propyl group, which can influence its chemical reactivity and biological activity.
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